molecular formula C12H14ClNO B2377553 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide CAS No. 351060-69-0

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide

Cat. No.: B2377553
CAS No.: 351060-69-0
M. Wt: 223.7
InChI Key: UQFMLEDVKSXJJC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is an organic compound with the molecular formula C12H14ClNO It is a derivative of indane, a bicyclic hydrocarbon, and features a chloro group and a propanamide group attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with indane, which is subjected to chlorination to introduce the chloro group.

    Amidation: The chlorinated indane is then reacted with propanamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chloro group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide involves its interaction with molecular targets in biological systems. The chloro and propanamide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)nicotinamide
  • 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
  • Diethyl 1-(2,3-dihydro-1H-inden-2-yl)-1,2-hydrazinedicarboxylate

Uniqueness

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-8(13)12(15)14-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMLEDVKSXJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(CCC2)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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